molecular formula C30H31N5O2 B2516931 7-(4-phenylpiperazine-1-carbonyl)-2-(pyrrolidin-1-yl)-3-(m-tolyl)quinazolin-4(3H)-one CAS No. 1251675-45-2

7-(4-phenylpiperazine-1-carbonyl)-2-(pyrrolidin-1-yl)-3-(m-tolyl)quinazolin-4(3H)-one

Numéro de catalogue B2516931
Numéro CAS: 1251675-45-2
Poids moléculaire: 493.611
Clé InChI: NGQCPGLSGXGEPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "7-(4-phenylpiperazine-1-carbonyl)-2-(pyrrolidin-1-yl)-3-(m-tolyl)quinazolin-4(3H)-one" is a synthetic molecule that appears to be related to a class of compounds known for their biological activity, particularly as inhibitors or antagonists of certain receptors. While the provided papers do not directly discuss this specific compound, they do provide insights into similar quinazoline derivatives and their potential therapeutic applications. For instance, the first paper discusses a phenyl quinazoline derivative that acts as a potent IKur current blocker, which is relevant for the treatment of atrial fibrillation . The second paper explores arylpiperazines as alpha 1-adrenoceptor antagonists, which could be useful in treating conditions related to the human lower urinary tract . These papers suggest that the compound may have similar pharmacological properties and potential therapeutic uses.

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves the formation of the quinazoline core followed by functionalization at various positions to achieve the desired biological activity and pharmacokinetic properties. In the first paper, the authors describe the optimization of a phenyl quinazoline series, which led to the development of a clinical candidate with an acceptable pharmacokinetic profile and reduced brain penetration . Although the exact synthetic route for the compound is not provided, it is likely that similar synthetic strategies and considerations for optimizing drug-like properties would be applicable.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. The presence of substituents such as phenylpiperazine and pyrrolidinyl groups can significantly influence the binding affinity and selectivity towards certain receptors. In the second paper, the authors discuss the importance of the arylpiperazine portion of the antagonists and how the size and electronic features affect the binding to alpha 1-adrenoceptors . This suggests that the molecular structure of the compound , with its specific substituents, would be designed to target a particular receptor with high affinity and selectivity.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The papers do not provide specific details on the chemical reactions of the compound . However, based on the general chemistry of quinazolines, one could expect reactions such as alkylation, acylation, and sulfonamide formation to be relevant for the synthesis and further functionalization of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic profile and therapeutic efficacy. The first paper mentions the optimization of a quinazoline derivative to mitigate pH-dependent absorption, leading to the identification of a prodrug with improved solubility and pharmacokinetic properties . These properties are critical for the oral bioavailability and distribution of the drug within the body. The compound would likely have been optimized for similar properties to ensure its effectiveness as a therapeutic agent.

Applications De Recherche Scientifique

Antimalarial Drug Development

Quinazolines exhibit significant pharmacologic activities, including antimalarial properties. A study by Mizukawa et al. (2021) focused on the synthesis and evaluation of various 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity. The compound 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717) showed promising results as a potential antimalarial drug lead, highlighting the importance of quinazoline derivatives in the quest for new antimalarial drugs (Mizukawa et al., 2021).

Antitubercular Activity

Pandit and Dodiya (2012) synthesized a series of quinazolinone hybrids displaying excellent antitubercular activity against Mycobacterium tuberculosis in vitro. These compounds, including 2-(substituted-phenyl)-3-(((3-(pyridin-4-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)amino)-quinazolin-4(3H)-ones, demonstrated high effectiveness at low minimum inhibitory concentrations, suggesting their potential as antitubercular agents (Pandit & Dodiya, 2012).

Antiarrhythmic and Antihypertensive Effects

Research by Malawska et al. (2002) on a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including compounds with the 3-(4-arylpiperazin-1-yl)propyl moiety, indicated strong antiarrhythmic and antihypertensive activities. These findings demonstrate the potential of quinazoline derivatives in developing cardiovascular drugs with alpha-adrenolytic properties (Malawska et al., 2002).

H1-Antihistaminic Agents

A study by Alagarsamy and Parthiban (2014) explored novel 3-(phenyl)-2-(3-substituted propylthio) quinazolin-4-(3H)-ones as potential H1-antihistaminic agents. These compounds, particularly one with significant protection against histamine-induced bronchospasm and low sedation in guinea pigs, highlight the therapeutic potential of quinazoline derivatives as antihistamines (Alagarsamy & Parthiban, 2014).

Antimycobacterial Activity

Quiroga et al. (2014) reported the synthesis of novel benzopyrazolo[3,4-b]quinolindiones via microwave-assisted reactions, showing antimycobacterial activity against Mycobacterium spp. strains. This study emphasizes the role of quinazoline derivatives in addressing tuberculosis through new antimycobacterial agents (Quiroga et al., 2014).

Anticancer Activity

Konovalenko et al. (2022) compared the anticancer activities of 1-(4-methylpiperazin-1-yl)isoquinolines with various heteroaromatic substituents, finding derivatives with high levels of activity against cancer cell lines. The study underlines the potential of quinazoline and isoquinoline derivatives in cancer therapy development (Konovalenko et al., 2022).

Propriétés

IUPAC Name

3-(3-methylphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-pyrrolidin-1-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O2/c1-22-8-7-11-25(20-22)35-29(37)26-13-12-23(21-27(26)31-30(35)34-14-5-6-15-34)28(36)33-18-16-32(17-19-33)24-9-3-2-4-10-24/h2-4,7-13,20-21H,5-6,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQCPGLSGXGEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)N=C2N6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-phenylpiperazine-1-carbonyl)-2-(pyrrolidin-1-yl)-3-(m-tolyl)quinazolin-4(3H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.